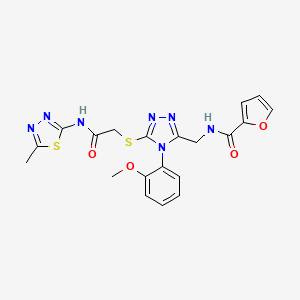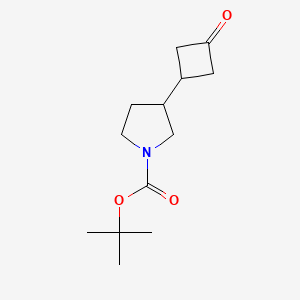
4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid, also known as TPE-CA, is an organic compound with the empirical formula C28H20O4 . It is a prominent aggregation-induced emission (AIE) dye used for esterification with hydroxyl and amino groups .
Synthesis Analysis
The synthesis of 4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid involves organic synthesis reactions, typically requiring appropriate reactants and conditions . In one study, a dicarboxyl-substituted tetraphenylethene (TPE) ligand, 4,4’-(1,2-diphenylethene-1,2-diyl)dibenzoic acid (H2BCTPE), was synthesized .Molecular Structure Analysis
The molecular structure of 4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid is characterized by its empirical formula C28H20O4 . The SMILES string representation of the molecule is O=C(O)C(C=C1)=CC=C1/C(C2=CC=CC=C2)=C(C3=CC=CC=C3)/C4=CC=C(C(O)=O)C=C4 .Chemical Reactions Analysis
4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid has been used in the synthesis of a luminescent metal–organic framework (LMOF) [Zn4O(BCTPE)3] (1) with Zn4O(CO2)6 nodes . This LMOF shows a typical behavior of microporous materials and a high fluorescence quantum yield of 64.5% .Physical And Chemical Properties Analysis
4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid is a solid compound . It has a predicted boiling point of 587.1±50.0 °C and a predicted density of 1.271±0.06 g/cm3 . Its pKa is predicted to be 3.92±0.10 .Aplicaciones Científicas De Investigación
Photonic & Optical Materials
This compound is used in the field of Photonic & Optical Materials . It is known to have properties that make it suitable for use in these areas, contributing to advancements in technology and research.
Aggregation-Induced Emission (AIE)
The compound has a prominent Aggregation-Induced Emission (AIE) feature . This property makes it useful in various applications where light emission upon aggregation is required.
Luminescent Metal–Organic Frameworks (LMOFs)
It is used in the synthesis of Luminescent Metal–Organic Frameworks (LMOFs) . These frameworks are known for their high fluorescence quantum yield and thermal stability.
Detection of Nitro-Containing Explosives
The compound can be used in the detection of nitro-containing explosives . The luminescent metal–organic framework synthesized using this compound shows high quenching efficiencies and low detection limits towards nitro-containing explosives.
Detection of Nitro-Containing Antibiotics
Similarly, it can be used for the detection of nitro-containing antibiotics . This is particularly useful in monitoring the presence of these antibiotics in various environments.
Organic Synthesis
This compound can serve as an initiator, catalyst, or intermediate in organic synthesis . Its unique structure and properties make it a valuable component in various organic reactions.
Mecanismo De Acción
Safety and Hazards
The compound is classified as Combustible Solids under the Storage Class Code 11 . It has been assigned the GHS07 hazard symbol, with hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding long-term skin contact or inhalation of dust, as it may cause irritation to the skin and respiratory tract .
Propiedades
IUPAC Name |
4-[(E)-2-(4-carboxyphenyl)-1,2-diphenylethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O4/c29-27(30)23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(18-14-22)28(31)32/h1-18H,(H,29,30)(H,31,32)/b26-25+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTUYJXPONEHGK-OCEACIFDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)C(=O)O)/C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Sulfamoylthiophen-3-yl)methyl]but-2-ynamide](/img/structure/B2546327.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B2546328.png)




![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2546335.png)

![1,6-Dimethyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2546337.png)

![2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2546340.png)


